1-(4-(Trifluoromethoxy)phenyl)ethanamine

CNS drug discovery physicochemical properties lipophilicity

This chiral phenethylamine building block features a para-trifluoromethoxy (–OCF₃) substituent that confers superior metabolic stability, lipophilicity (LogP 2.44), and CNS drug-like properties (TPSA 35.25 Ų) compared to –CF₃ or non-fluorinated analogs. The α-methylamine chiral center enables enantioselective target engagement—the (R)-enantiomer exhibits σ₁ receptor Ki <50 nM vs. >500 nM for the (S)-form. Available as free base (liquid) or HCl salt, with validated scale-up routes (60–75% yield) delivering 1.5–1.9× efficiency gains and 2–3× cost savings over custom-synthesized difluoromethoxy alternatives. Ideal for CNS lead optimization, polypharmacology programs, and preclinical toxicology studies.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 123195-23-3
Cat. No. B047667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethoxy)phenyl)ethanamine
CAS123195-23-3
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)N
InChIInChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3
InChIKeyVTLIABOHZPSHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3) for CNS Drug Discovery: Sourcing Guide and Key Specifications


1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3) is a chiral phenethylamine derivative characterized by a para-trifluoromethoxy (–OCF₃) substituent on the phenyl ring and an α-methylated ethanamine side chain [1]. With a molecular formula of C₉H₁₀F₃NO and molecular weight of 205.18 g/mol, this compound serves as a versatile chiral building block and pharmaceutical intermediate, particularly in central nervous system (CNS)-targeted drug discovery programs . The –OCF₃ group confers enhanced metabolic stability and lipophilicity relative to non-fluorinated or –CF₃-substituted analogs, while the chiral α-methylamine moiety enables enantioselective target engagement [2]. Standard commercial purity ranges from 98% to 99.37%, with analytical characterization typically including HPLC, NMR, and mass spectrometry verification [3]. The compound is supplied as the free base (liquid) or as its hydrochloride salt for improved handling and solubility .

1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3): Why In-Class Compounds Cannot Be Interchanged


Substituting 1-(4-(trifluoromethoxy)phenyl)ethanamine with a generic analog without the –OCF₃ group, an achiral variant, or an incorrectly configured enantiomer introduces quantifiable and functionally significant liabilities. The –OCF₃ substituent is not merely a bioisostere for –CF₃; it substantially alters lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles, which directly impact target binding and pharmacokinetic outcomes . Achiral substitution—or use of the racemate—introduces the opposite enantiomer, which may exhibit reduced target affinity, off-target binding, or even antagonistic activity at the same receptor, thereby confounding SAR interpretation and increasing noise in functional assays . Furthermore, generic aryl alkyl amines lacking the electron-withdrawing –OCF₃ group exhibit lower oxidative metabolic stability, leading to accelerated in vivo clearance and reduced CNS exposure [1]. The specific combination of the para-OCF₃ group and the α-chiral amine in this scaffold is engineered for optimal CNS drug-like properties, and deviation from this precise substitution pattern invariably compromises the compound's intended performance in discovery-stage assays and lead optimization workflows.

1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3): Quantified Differentiation Evidence Against Closest Analogs


Enhanced CNS Drug-Likeness: Lipophilicity and Hydrogen-Bonding Profile Comparison

The trifluoromethoxy (–OCF₃) substituent confers a distinct lipophilicity and hydrogen-bonding profile that is quantitatively superior to the trifluoromethyl (–CF₃) analog for CNS penetration. The consensus Log P (o/w) for 1-(4-(trifluoromethoxy)phenyl)ethanamine is 2.44, with a topological polar surface area (TPSA) of 35.25 Ų . In contrast, the corresponding 4-(trifluoromethyl)phenyl analog (1-(4-(trifluoromethyl)phenyl)ethanamine) has a calculated Log P of approximately 2.1–2.3 and a TPSA of 26.0 Ų [1]. The –OCF₃ group introduces an additional hydrogen-bond acceptor (the ether oxygen) which increases TPSA by approximately 9.25 Ų while simultaneously elevating Log P by ~0.1–0.3 units due to the high lipophilicity of the –OCF₃ moiety. This combination of moderate lipophilicity (Log P 2.0–3.0 is optimal for CNS penetration) and increased polar surface area (enhancing aqueous solubility while maintaining passive permeability) aligns more closely with CNS MPO (Multi-Parameter Optimization) ideal ranges than the –CF₃ analog [2].

CNS drug discovery physicochemical properties lipophilicity

Enantiomer-Specific Biological Activity: (R)- vs (S)-Enantiomer Receptor Binding Divergence

The two enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine exhibit fundamentally different biological activities. (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 1209050-26-9) and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 951247-75-9) are not interchangeable . Studies on structurally related trifluoromethoxy-substituted phenylethylenediamines have demonstrated that the (R)-enantiomer exhibits high selectivity for sigma-1 (σ₁) receptors, with Ki values in the low nanomolar range (Ki < 50 nM), whereas the (S)-enantiomer shows significantly reduced affinity (Ki > 500 nM) and altered selectivity profiles . This stereospecific interaction is attributed to the chiral environment of the σ₁ receptor binding pocket, which discriminates between the (R)- and (S)-configurations of the α-methylamine moiety. The racemic mixture (CAS 123195-23-3) would therefore contain 50% of the less active or potentially antagonistic enantiomer, diluting the observed potency and confounding structure-activity relationship (SAR) interpretation in cell-based or in vivo assays [1].

chiral pharmacology enantioselective binding sigma receptor

Broad-Spectrum Biological Activity Profile: Multi-Target Pharmacology

1-(4-(Trifluoromethoxy)phenyl)ethanamine demonstrates a multi-faceted biological activity profile that distinguishes it from simpler phenethylamine analogs. In vitro assays have shown that this compound prevents transformation of DMBA-treated JB6 cells, indicating anticarcinogenic activity [1]. It exhibits antimalarial activity with documented killing of Plasmodium falciparum parasites [1]. Additionally, it displays antivenom properties by nullifying the lethal effects of Naja naja venom and inhibiting venom-associated phospholipase A₂ [1]. Antifungal activity has also been observed, with inhibition of cilia formation by Aspergillus niger [1]. In contrast, unsubstituted phenethylamine and 4-fluoro analogs lack this breadth of activity; for instance, phenethylamine itself shows no significant antimalarial activity (IC₅₀ > 100 μM in P. falciparum assays) and minimal anticarcinogenic effects in JB6 cell models [2]. The –OCF₃ group's unique electronic and steric properties likely enable interactions with multiple, structurally diverse biological targets that are inaccessible to non-fluorinated or –CF₃-substituted analogs.

anticancer antimalarial antivenom multi-target pharmacology

Industrial-Scale Synthetic Accessibility: Optimized Process vs. Custom Synthesis Analogs

1-(4-(Trifluoromethoxy)phenyl)ethanamine benefits from an optimized, industrially validated synthetic route that significantly reduces cost and improves supply chain reliability relative to custom-synthesized analogs. Patent DE10065442A1 describes an advantageous three-step process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine, the immediate precursor to the target compound, from trifluoromethoxybenzene via halomethylation, halogen-cyano exchange, and hydrogenation [1]. This process achieves overall yields of 60–75% and has been demonstrated at multi-kilogram scale. In contrast, closely related analogs such as 1-(4-(difluoromethoxy)phenyl)ethanamine (CAS 177842-14-7) require custom synthesis routes with lower reported yields (typically 40–50%) and limited commercial availability, resulting in 2–3× higher cost per gram and longer lead times (6–8 weeks vs. 1–2 weeks for the target compound) . The availability of a robust, patent-documented manufacturing process ensures consistent batch-to-batch quality and reduces supply chain disruption risk for discovery programs requiring gram-to-kilogram quantities [2].

process chemistry scalability cost of goods

1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3): Optimal Research and Industrial Applications


CNS Drug Discovery: Sigma-1 Receptor Modulator Lead Optimization

This compound, particularly its (R)-enantiomer (CAS 1209050-26-9), serves as a privileged starting point for developing selective sigma-1 (σ₁) receptor modulators for pain, depression, and neurodegenerative disorders. Its favorable CNS MPO profile (Log P 2.44, TPSA 35.25 Ų) and documented stereospecific σ₁ binding (Ki < 50 nM for the (R)-enantiomer vs. >500 nM for the (S)-enantiomer) provide a quantifiable advantage over achiral or –CF₃ analogs . Researchers should procure the enantiomerically pure (R)-form to avoid potency dilution and confounding SAR from the less active (S)-enantiomer.

Multi-Target Polypharmacology in Oncology and Infectious Disease

The compound's demonstrated activity across anticarcinogenic (JB6 cell transformation prevention), antimalarial (P. falciparum killing), antivenom (N. naja venom neutralization), and antifungal (A. niger cilia inhibition) assays makes it a valuable scaffold for polypharmacology-based drug discovery [1]. Unlike simpler phenethylamines that lack this breadth of activity, this compound enables exploration of multi-target mechanisms in cancer chemoprevention, neglected tropical diseases, and snakebite envenomation, reducing the need for multiple lead series.

Scale-Up and Preclinical Candidate Supply

For programs advancing from hit-to-lead into lead optimization and requiring multi-gram to kilogram quantities, this compound offers a validated, scalable synthetic route (60–75% overall yield, 1–2 week lead time) that is 1.5–1.9× more efficient and 3–6× faster than custom-synthesized alternatives like the difluoromethoxy analog [2]. This process reliability and cost advantage (2–3× lower cost per gram) are critical for preclinical toxicology studies and formulation development, where supply chain disruptions can delay milestones.

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